6-Methyl-7-(piperidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6-METHYL-7-(PIPERIDINE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-7-(PIPERIDINE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the quinoxaline core with a piperidine sulfonyl chloride under basic conditions.
Methylation: The final step might involve the methylation of the quinoxaline derivative using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoxaline core.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonyl group.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoxaline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Dyes and Pigments: Quinoxaline derivatives are used in the production of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of 6-METHYL-7-(PIPERIDINE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE would depend on its specific biological target. Generally, quinoxaline derivatives interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the piperidine sulfonyl and methyl groups.
6-Methylquinoxaline: Similar structure but without the piperidine sulfonyl group.
7-(Piperidine-1-sulfonyl)quinoxaline: Lacks the methyl group.
Uniqueness
6-METHYL-7-(PIPERIDINE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is unique due to the presence of both the piperidine sulfonyl group and the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17N3O4S |
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Molecular Weight |
323.37 g/mol |
IUPAC Name |
6-methyl-7-piperidin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C14H17N3O4S/c1-9-7-10-11(16-14(19)13(18)15-10)8-12(9)22(20,21)17-5-3-2-4-6-17/h7-8H,2-6H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
IGRFGNMHFACCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCCCC3)NC(=O)C(=O)N2 |
Origin of Product |
United States |
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